5-(2-chloro-6-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
5-(2-chloro-6-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidinone core substituted with a 2-chloro-6-fluorobenzyl group and a p-tolyl group. The presence of these substituents imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-6-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-chloro-6-fluorobenzyl group: This step often involves nucleophilic substitution reactions where a suitable benzyl halide reacts with the pyrazolo[3,4-d]pyrimidinone core.
Attachment of the p-tolyl group: This can be accomplished through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(2-chloro-6-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(2-chloro-6-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-chloro-6-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 5-(2-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 5-(2-chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Uniqueness
The uniqueness of 5-(2-chloro-6-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
5-(2-chloro-6-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a synthetic compound that belongs to the pyrazolo-pyrimidine class of heterocyclic compounds. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the biological activity associated with this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is C17H15ClFN3O. Its structure comprises a pyrazolo-pyrimidine core substituted with a chlorofluorobenzyl group and a p-tolyl group. The presence of these substituents is believed to enhance its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Viral Replication : Studies indicate that compounds with similar structures exhibit significant inhibitory effects on HIV-1 replication. The presence of the chlorofluorobenzyl moiety is crucial for enhancing antiviral activity against wild-type HIV-1 and various mutants .
- Anticancer Activity : The compound's ability to inhibit cell proliferation has been noted in various cancer cell lines. For instance, related pyrazolo-pyrimidine derivatives have shown promise in inhibiting the proliferation of A431 vulvar epidermal carcinoma cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Activity | Target/Assay | IC50 Value (μM) | Reference |
---|---|---|---|
Antiviral | HIV-1 | <0.01 | |
Anticancer | A431 carcinoma cells | 10 | |
Enzyme Inhibition | HIV Reverse Transcriptase | 0.05 | |
Anti-inflammatory | In vitro assays | Not specified |
Case Studies
Several studies have explored the biological implications of compounds similar to this compound:
- Antiviral Activity : A study demonstrated that derivatives featuring the 2-chloro-6-fluorobenzyl substitution exhibited potent antiviral effects against HIV-1, with some compounds showing activity in the picomolar range against both wild-type and resistant strains .
- Cancer Cell Proliferation : Research involving pyrazolo-pyrimidine derivatives indicated significant inhibition of cell migration and invasion in A431 cells, suggesting potential for therapeutic applications in oncology .
- Mechanistic Insights : Additional investigations into the mechanism revealed that these compounds may interfere with nucleotide synthesis pathways, which are critical for viral replication and tumor growth .
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4O/c1-12-5-7-13(8-6-12)25-18-14(9-23-25)19(26)24(11-22-18)10-15-16(20)3-2-4-17(15)21/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFORZMNUDDBLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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